molecular formula C14H19N5O4 B3724622 N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B3724622
M. Wt: 321.33 g/mol
InChI Key: VDMBBEDEILXBCF-DHDCSXOGSA-N
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Description

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with an amine, such as 4-methylpiperazine, under acidic or basic conditions to form the Schiff base.

    Acylation: The Schiff base is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    4-Methylpiperazine: A component of the target compound’s structure.

    N-(4-Hydroxy-2-nitrophenyl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-17-4-6-18(7-5-17)10-14(21)16-15-9-11-8-12(19(22)23)2-3-13(11)20/h2-3,8-9,20H,4-7,10H2,1H3,(H,16,21)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBBEDEILXBCF-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
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N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
Reactant of Route 6
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide

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